6-Cyclobutylpyrimidine-4-carboxylic acid
Description
6-Cyclobutylpyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a cyclobutyl substituent at the 6-position and a carboxylic acid group at the 4-position of the heterocyclic ring. Pyrimidine derivatives are critical in medicinal chemistry due to their role as scaffolds in drug development, particularly in kinase inhibitors and antiviral agents.
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-cyclobutylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2/c12-9(13)8-4-7(10-5-11-8)6-2-1-3-6/h4-6H,1-3H2,(H,12,13) |
InChI Key |
TXWYRLGSZRTBSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylamine with a suitable pyrimidine precursor, followed by carboxylation. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyrimidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under specific conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-Cyclobutylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Cyclobutylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 6-cyclobutylpyrimidine-4-carboxylic acid with related pyrimidine derivatives:
Key Observations :
- Substituent Effects : The cyclobutyl group in the target compound increases steric hindrance compared to smaller substituents (e.g., hydrogen in pyrimidine-4-carboxylic acid). This may reduce reactivity in nucleophilic substitutions but improve lipophilicity for drug delivery .
- Acidity : The hydroxyl group in 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid enhances acidity (pKa ~3–4) compared to the cyclobutyl variant, which lacks strong electron-withdrawing groups .
- Solubility: The cyclopropylmethyl amino group in 6-((Cyclopropylmethyl)amino)pyrimidine-4-carboxylic acid likely improves water solubility via hydrogen bonding, whereas the cyclobutyl group may favor organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
